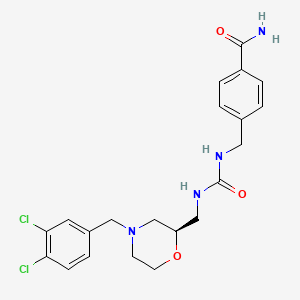
(R)-4-((3-((4-(3,4-Dichlorobenzyl)morpholin-2-yl)methyl)ureido)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW766994 is a chemical compound known for its role as an antagonist of chemokine receptor 3 (CCR3). The compound has a molecular formula of C21H24Cl2N4O3 and a molecular weight of 451.35 g/mol .
Preparation Methods
The synthesis of GW766994 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies.
Chemical Reactions Analysis
GW766994 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific conditions and reagents for these reactions are not widely documented.
Substitution Reactions: These involve the replacement of one functional group with another. Common reagents and conditions for these reactions include the use of strong acids or bases.
Major Products: The primary product of these reactions is the formation of GW766994 itself, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
GW766994 has been extensively studied for its applications in various fields:
Chemistry: It is used as a research tool to study the interactions of chemokine receptors and their antagonists.
Biology: The compound is used to investigate the role of CCR3 in various biological processes, including inflammation and immune response.
Medicine: GW766994 has potential therapeutic applications in treating asthma and eosinophilic bronchitis.
Industry: The compound is used in the development of new pharmaceuticals targeting chemokine receptors.
Mechanism of Action
GW766994 exerts its effects by binding to and antagonizing chemokine receptor 3 (CCR3). This interaction inhibits the activation of downstream signaling pathways, including the activation of cyclin-dependent kinase 5 (CDK5) and the phosphorylation of tau protein. By blocking these pathways, GW766994 reduces inflammation and other pathological processes associated with diseases like asthma and Alzheimer’s disease .
Comparison with Similar Compounds
GW766994 is unique in its high specificity and potency as a CCR3 antagonist. Similar compounds include other CCR3 antagonists, such as:
GW782415: Another CCR3 antagonist with similar applications in treating inflammatory conditions.
Properties
Molecular Formula |
C21H24Cl2N4O3 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
4-[[[(2R)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m1/s1 |
InChI Key |
GPLUUMAKBFSDIE-QGZVFWFLSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N |
Synonyms |
GW766994 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















